3-(2-Methoxyethoxy)isonicotinic acid
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Overview
Description
3-(2-Methoxyethoxy)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a methoxyethoxy group attached to the third position of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production compared to batch processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyethoxy)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism by which 3-(2-Methoxyethoxy)isonicotinic acid exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition can lead to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 3-(2-Methoxyethoxy)isonicotinic acid is unique due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isonicotinic acid derivatives and can lead to different applications and properties.
Properties
IUPAC Name |
3-(2-methoxyethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-10-3-2-7(8)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVHEPOTUXFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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